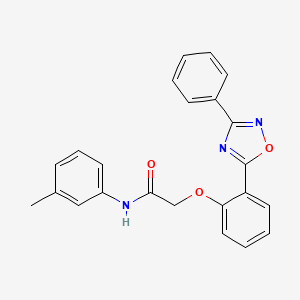
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide, also known as PTAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PTAA belongs to the class of compounds known as oxadiazoles, which have been shown to possess a wide range of biological activities.
Applications De Recherche Scientifique
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide is in the field of cancer research. 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has been shown to possess potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide works by inducing apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation.
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has also been studied for its potential applications in the field of neuroscience. 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has been shown to possess neuroprotective activity, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide works by protecting neurons from oxidative stress and inflammation, which are two key factors that contribute to the progression of these diseases.
Mécanisme D'action
The mechanism of action of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide is not fully understood, but it is believed to work through multiple pathways. 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and proliferation, including topoisomerase II and histone deacetylase. 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has also been shown to activate the p53 pathway, which is a key pathway involved in apoptosis. In addition, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has been shown to modulate the expression of several genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has been shown to possess several biochemical and physiological effects. In vitro studies have shown that 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide inhibits cancer cell growth and proliferation, induces apoptosis, and modulates the expression of several genes involved in cancer cell growth and survival. In vivo studies have shown that 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide inhibits tumor growth and metastasis in animal models of cancer. 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has also been shown to possess neuroprotective activity, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide in scientific research is its potent anti-cancer activity. 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has been shown to inhibit the growth and proliferation of a wide range of cancer cell lines, making it a suitable compound for cancer research. 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide is also relatively easy to synthesize and purify, which makes it a cost-effective compound for scientific research.
One of the main limitations of using 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide in lab experiments is its potential toxicity. 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has been shown to possess cytotoxic activity against normal cells, which can limit its use in certain applications. In addition, the mechanism of action of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide is not fully understood, which can make it difficult to interpret results from lab experiments.
Orientations Futures
There are several future directions for research on 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide. One area of research is to further elucidate the mechanism of action of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide. Understanding how 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide works at the molecular level can help identify new targets for cancer therapy and neuroprotection.
Another area of research is to develop new derivatives of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide with improved potency and selectivity. By modifying the chemical structure of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide, it may be possible to develop compounds with improved anti-cancer activity and reduced toxicity.
Finally, future research can focus on the development of new drug delivery systems for 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide. By encapsulating 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide in nanoparticles or liposomes, it may be possible to improve its bioavailability and reduce its toxicity, making it a more viable compound for clinical applications.
Conclusion:
In conclusion, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide possesses potent anti-cancer activity and neuroprotective activity, making it a potential candidate for the treatment of cancer and neurodegenerative diseases. The mechanism of action of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide is not fully understood, but it is believed to work through multiple pathways. While there are limitations to using 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide in lab experiments, there are also several future directions for research that can help improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide involves the reaction of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol with m-toluidine in the presence of acetic anhydride and a catalyst. The resulting product is purified through column chromatography to obtain pure 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide. The synthesis of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(m-tolyl)acetamide has been optimized to yield high purity and high yields, making it a suitable compound for scientific research.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-8-7-11-18(14-16)24-21(27)15-28-20-13-6-5-12-19(20)23-25-22(26-29-23)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJZFFPQLZFGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


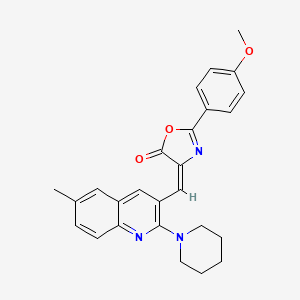
![N-(butan-2-yl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7694891.png)


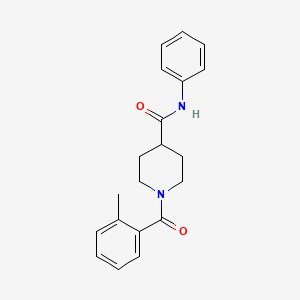
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7694923.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7694938.png)
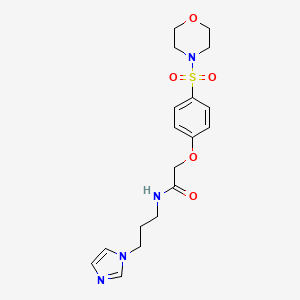
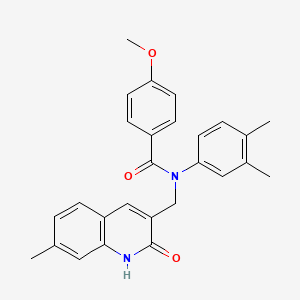
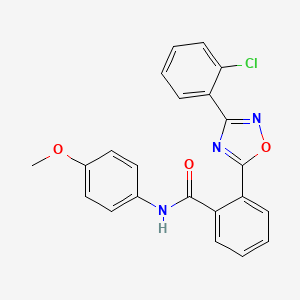
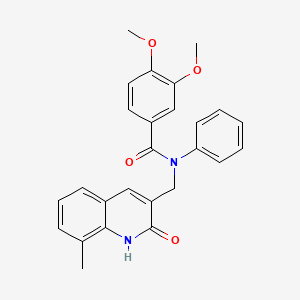

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7694988.png)